molecular formula C20H23FN4O3 B2815985 1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1396680-82-2

1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide

货号: B2815985
CAS 编号: 1396680-82-2
分子量: 386.427
InChI 键: MVNMODURHOURCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrrolidine-3-carboxamide derivative featuring a 3-fluorophenyl substituent and a cyclohexyl group linked to a 3-methyl-1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole moiety is a common pharmacophore known for enhancing metabolic stability and binding affinity in drug design .

属性

IUPAC Name

1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3/c1-13-22-19(28-24-13)20(8-3-2-4-9-20)23-18(27)14-10-17(26)25(12-14)16-7-5-6-15(21)11-16/h5-7,11,14H,2-4,8-10,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNMODURHOURCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide is a novel synthetic molecule that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molecular weight of approximately 354.4 g/mol. The IUPAC name reflects its complex structure, which includes a fluorophenyl group and an oxadiazolyl moiety.

PropertyValue
Molecular FormulaC18H22N4O3
Molecular Weight354.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may act as a competitive inhibitor for certain metabolic enzymes, leading to altered biochemical pathways. This inhibition can result in significant therapeutic effects, particularly in cancer and inflammatory diseases.

Antitumor Activity

Recent studies have indicated that the compound exhibits antitumor properties , particularly against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of HT-29 colon cancer cells with an IC50 value of 9 nM and MCF-7 breast cancer cells with an IC50 of 1 nM . These findings suggest that the compound may interfere with cell proliferation pathways critical for tumor growth.

Antimicrobial Properties

In addition to its antitumor activity, this compound has been evaluated for its antimicrobial effects . Preliminary results indicate effectiveness against several microbial strains, including Staphylococcus aureus and Candida albicans, using disk diffusion methods to assess inhibition zones . The minimum inhibitory concentration (MIC) values were found to be within acceptable ranges for potential therapeutic applications.

Study 1: Antitumor Efficacy

In a controlled study involving human tumor cell lines, the compound was administered at varying concentrations to evaluate its cytotoxic effects. The results demonstrated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. The study concluded that the compound could be a candidate for further development as an anticancer agent.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial potential of the compound against pathogenic bacteria and fungi. The results showed that at MIC values below 20 µg/mL, the compound effectively inhibited microbial growth. This highlights its potential utility in treating infections caused by resistant strains.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-oxadiazole ring. This class of compounds has been shown to exhibit activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Anticancer Properties

The compound's structural components suggest potential anticancer properties. Research indicates that derivatives with similar structures have demonstrated cytotoxic effects on cancer cell lines, such as A549 (human lung adenocarcinoma) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Analgesic and Anti-inflammatory Effects

Compounds with oxadiazole rings have been reported to possess analgesic and anti-inflammatory properties. This suggests that 1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide could be investigated for its potential use in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the fluorine atom in the phenyl group may enhance lipophilicity and bioactivity, while the oxadiazole ring contributes to its pharmacological profile. Detailed SAR studies can help elucidate the specific contributions of each functional group to the overall activity of the compound.

Case Studies

StudyObjectiveFindings
Synthesis and characterization of oxadiazole derivativesIdentified several derivatives with significant antimicrobial activity against resistant strains.
Evaluation of anticancer activityDemonstrated cytotoxic effects on A549 cells comparable to established chemotherapeutics.
Assessment of analgesic propertiesFound that similar compounds exhibited significant pain relief in animal models.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituent (R) Heterocycle Core Molecular Weight (g/mol) Key Features/Applications References
1-(3-Fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide (Target) 3-Fluorophenyl 1,2,4-Oxadiazole ~363.38 (estimated) Research chemical; discontinued
1-(2,4-Dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide 2,4-Dimethylphenyl 1,2,4-Oxadiazole ~373.45 (estimated) Available commercially (Santa Cruz Biotech)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl 1,3,4-Thiadiazole ~365.40 Structural analog with thiadiazole core
N-(2-Methoxy-5-methylphenyl)-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea 2-Methoxy-5-methylphenyl Urea linkage ~346.39 (estimated) Urea-based analog; potential kinase inhibitor
2-(4-Chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide 4-Chlorophenoxy Acetamide core ~349.82 Chlorophenoxy substituent; acetamide linker

Key Structural and Functional Differences:

Aromatic Substituents: The 3-fluorophenyl group in the target compound may confer distinct electronic and steric effects compared to the 2,4-dimethylphenyl () or 4-fluorophenyl () analogs. Fluorine’s electronegativity enhances binding to hydrophobic pockets in target proteins, while methyl groups increase lipophilicity .

Heterocyclic Core: 1,2,4-Oxadiazole (Target, ): Known for metabolic stability and hydrogen-bonding capacity, making it favorable in CNS and antimicrobial agents . 1,3,4-Thiadiazole (): Sulfur atom enhances π-stacking interactions but may reduce metabolic stability compared to oxadiazoles .

Linker and Core Modifications :

  • The pyrrolidine-3-carboxamide core in the target compound and provides conformational rigidity, whereas urea () and acetamide () linkers offer flexibility but may reduce target specificity .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key parameters influence yield?

  • Methodology : Multi-step synthesis involving cyclocondensation of precursors (e.g., substituted oxadiazoles and pyrrolidine derivatives). Key steps include nucleophilic substitution for fluorophenyl attachment and carboxamide coupling. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) for oxadiazole ring cyclization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) for regioselective oxadiazole formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl integration at δ 7.1–7.4 ppm) and cyclohexyl conformational stability .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 428.5 [M+H]⁺) and assess purity (>95%) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) to detect byproducts and optimize elution profiles .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology :

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Apoptosis screening : Flow cytometry (Annexin V/PI staining) to quantify programmed cell death .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized for the oxadiazole ring formation to improve scalability?

  • Methodology :

  • Microwave-assisted synthesis : Reduce reaction time (30–60 min vs. 12 hrs conventional) and enhance yield (85–90%) by improving thermal efficiency .
  • Catalyst screening : Test Pd/C or CuI for regioselectivity in cycloaddition reactions .
  • Solvent-free conditions : Explore mechanochemical synthesis to minimize waste and improve atom economy .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ across studies)?

  • Methodology :

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum conditions .
  • Orthogonal assays : Validate cytotoxicity with resazurin (Alamar Blue) and clonogenic survival assays .
  • Target validation : Molecular docking (AutoDock Vina) to confirm binding affinity to proposed targets (e.g., EGFR kinase) .

Q. What computational strategies support structure-activity relationship (SAR) studies for derivatives?

  • Methodology :

  • Quantum chemical calculations : DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
  • QSAR modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., fluorine position) with bioactivity .
  • Molecular dynamics : Simulate ligand-protein binding stability (e.g., 100 ns trajectories in GROMACS) .

Notes for Experimental Design

  • Contradiction Management : If SAR data conflicts with prior studies, validate via crystallography (single-crystal XRD) to confirm stereochemistry .
  • Safety : Use gloveboxes for moisture-sensitive steps (e.g., oxadiazole cyclization) .
  • Data Reproducibility : Pre-register synthetic protocols on platforms like Zenodo to enhance transparency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。